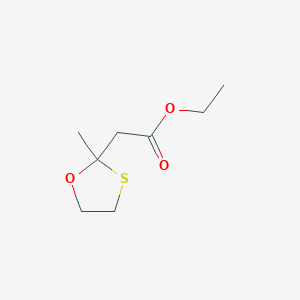![molecular formula C9H10 B14692625 1-Ethenylspiro[2.4]hepta-4,6-diene CAS No. 24430-28-2](/img/structure/B14692625.png)
1-Ethenylspiro[2.4]hepta-4,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylspiro[2.4]hepta-4,6-diene is a unique organic compound characterized by its spirocyclic structure. This compound has garnered significant interest in various fields of research due to its distinctive chemical properties and potential applications. The spirocyclic framework, which consists of a bicyclic system with a shared carbon atom, imparts unique reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenylspiro[2.4]hepta-4,6-diene can be synthesized through several methods. One common approach involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spirocyclic structure by introducing the ethenyl group at the appropriate position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the cycloalkylation reaction mentioned above could be explored for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenylspiro[2.4]hepta-4,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated spirocyclic compounds.
Substitution: The ethenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Ethenylspiro[2.4]hepta-4,6-diene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying spiroconjugation effects.
Medicine: Research into its medicinal properties has led to the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which 1-Ethenylspiro[2.4]hepta-4,6-diene exerts its effects is primarily through its reactive spirocyclic structure. This structure allows the compound to interact with various molecular targets, including enzymes and receptors, by fitting into specific binding sites. The spiroconjugation and high symmetry of the molecule contribute to its unique reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Spiro[2.4]hepta-4,6-diene: The parent compound without the ethenyl group.
2-Ethenylspiro[2.4]hepta-4,6-diene: A closely related compound with a different substitution pattern.
Uniqueness: 1-Ethenylspiro[2The presence of the ethenyl group enhances its ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
24430-28-2 |
|---|---|
Molekularformel |
C9H10 |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
2-ethenylspiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C9H10/c1-2-8-7-9(8)5-3-4-6-9/h2-6,8H,1,7H2 |
InChI-Schlüssel |
LMCHYJOYLZWLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC12C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


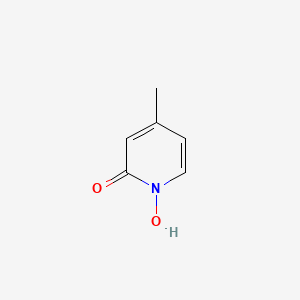
![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)

![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
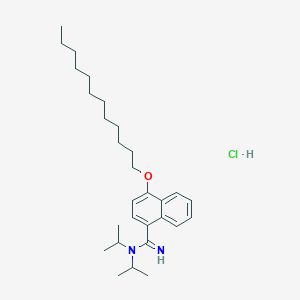
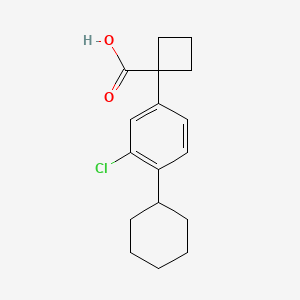
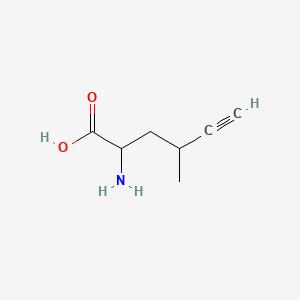
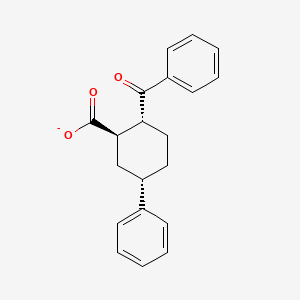
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)

![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)

![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)
